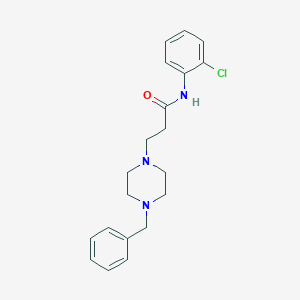
1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
The synthesis of 1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired tetrazole compound.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The compound may also interact with enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has different biological activities.
3,4-Dimethoxyphenol: Known for its use in the synthesis of various derivatives, including those with potential therapeutic applications.
3,4-Dimethoxyacetophenone: Used as a catalytic agent and in the preparation of other organic compounds.
The uniqueness of 1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazole lies in its tetrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.2 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C9H10N4O2/c1-14-8-4-3-7(5-9(8)15-2)13-6-10-11-12-13/h3-6H,1-2H3 |
InChIキー |
FZQJJEMAWBCSQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)OC |
正規SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
![4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248877.png)
![3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248878.png)
![Methyl 2-[2-(chloromethyl)phenyl]acetate](/img/structure/B248879.png)


![3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248887.png)
![[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]methyl 4-methylphenyl ether](/img/structure/B248891.png)


![N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248907.png)



